What is the structure of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP?
What is the structure of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP?
This technical guide provides a comprehensive overview of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an alkylated derivative of Adenosine (B11128) 5'-diphosphate (ADP).[1] It is a valuable tool in biochemical and pharmacological research, particularly in studies involving ATPases and kinases. This document details its structure, biochemical activity, and key experimental applications, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, also known as ACM-ADP, is a modified ADP molecule.[1] The core structure consists of an adenosine monophosphate (AMP) moiety linked to a second phosphate (B84403) group. The defining feature is the substitution at the N6 position of the adenine (B156593) ring. A carbamoylmethyl linker attaches a six-carbon hexylamine (B90201) chain to the adenine. This terminal primary amine on the hexyl group is a key functional feature, allowing for conjugation to solid supports, fluorescent dyes, or other labeling molecules.[2][3]
Key Properties of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP [1]
| Property | Value |
| Synonyms | ACM-Adenosine 5'-diphosphate, ACM-ADP |
| Molecular Formula | C18H31N7O11P2 |
| Formula Weight | 583.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml |
| SMILES | O--INVALID-LINK----INVALID-LINK--O[C@@H]1COP(O)(OP(O)(O)=O)=O |
Biochemical Activity
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and its close analogs retain biological activity, serving as substrates or inhibitors for various enzymes that recognize ADP or ATP. The hexylamino-carbamoylmethyl modification at the N6 position allows it to interact with the active sites of many kinases.
A closely related analog, N6-[N-(6-aminohexyl)carbamoyl]-ADP, has been evaluated for its coenzymic activity with acetate (B1210297) kinase and pyruvate (B1213749) kinase. The results are summarized in the table below.
Coenzymic Activity of N6-[N-(6-aminohexyl)carbamoyl]-ADP Relative to ADP [2]
| Enzyme | Relative Activity (%) |
| Acetate Kinase | 82 |
| Pyruvate Kinase | 20 |
This data indicates that while the modification is well-tolerated by some enzymes like acetate kinase, it can significantly reduce activity in others, such as pyruvate kinase.[2] This differential activity can be exploited for selective enzyme studies. Furthermore, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can be phosphorylated to its corresponding ATP analog by enzymes like acetate kinase.[1]
Experimental Protocols & Methodologies
The terminal amino group on the hexyl chain makes this molecule highly versatile for various biochemical applications.
Synthesis of an N6-Substituted ADP Analog
A representative synthesis for a structurally similar compound, N6-[N-(6-aminohexyl)carbamoyl]-ADP, provides a framework for producing N6-substituted ADP analogs.[2] The protocol involves the reaction of ADP with a diisocyanate linker.
Protocol:
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Dissolve ADP in hexamethylphosphoramide.
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Add hexamethylene diisocyanate to the solution and allow the reaction to proceed.
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Following the reaction, treat the mixture with an acidic medium to hydrolyze one of the isocyanate groups.
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Purify the resulting N6-[N-(6-aminohexyl)carbamoyl]-ADP from byproducts (AMP and ATP analogs) using chromatographic techniques. The reported yield for the ADP analog is 13%.[2]
Affinity Chromatography
The terminal amine of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP allows for its covalent immobilization onto a solid support, such as CNBr-activated Sepharose, creating an affinity resin.[2] This resin can be used to purify proteins that bind to ADP or ATP.
Protocol for Immobilization and Affinity Chromatography:
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Resin Activation: Activate Sepharose beads with cyanogen (B1215507) bromide (CNBr).
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Ligand Coupling: Couple N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to the activated Sepharose via its terminal amino group.
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Column Packing: Pack a chromatography column with the ADP-analog-coupled Sepharose.
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Sample Loading: Load a protein mixture (e.g., a cell lysate containing various kinases and dehydrogenases) onto the column.[2]
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Washing: Wash the column with a low-salt buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free ADP or ATP to compete for binding to the immobilized ligand.
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Analysis: Analyze the eluted fractions for the presence of the target proteins using methods like SDS-PAGE or enzyme activity assays.
Photoaffinity Labeling
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can be modified to create a photoaffinity probe for identifying and studying ATP/ADP binding proteins.[1] This involves conjugating a photoreactive group (e.g., an azidonitrobenzoyl group) and often a reporter tag (e.g., biotin) to the terminal amino group.[1] Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues in the protein's binding site.
Generalized Protocol for Photoaffinity Labeling:
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Probe Synthesis:
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Biotinylate the terminal amino group of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP.
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Conjugate an azidonitrobenzoyl group to the biotinylated ADP analog to create the final photoaffinity probe.[1]
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Incubation: Incubate the photoaffinity probe with the biological sample (e.g., purified protein, cell lysate, or intact cells).
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UV Crosslinking: Expose the sample to UV light at a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target protein.
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Enrichment: If the probe is biotinylated, enrich the labeled proteins using streptavidin-coated beads.
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Detection and Identification:
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Visualize the labeled proteins using SDS-PAGE followed by western blotting with a streptavidin-HRP conjugate.
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Identify the labeled protein and the site of crosslinking using mass spectrometry.
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Applications in Research and Drug Development
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Enzyme Characterization: The analog is used to study the structure and function of ATP/ADP binding sites in enzymes like kinases and ATPases.[2]
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Affinity-Based Proteomics: Immobilized N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a tool for isolating and identifying nucleotide-binding proteins from complex biological mixtures.[2]
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Drug Discovery: As a research tool, it aids in the validation of drug targets by confirming their nucleotide-binding properties through photoaffinity labeling.[1] For example, a biotinylated and photoreactive version of this molecule has been used to visualize the ATPase site of rabbit myosin.[1]
References
- 1. General ligand affinity chromatography: N6-(6-aminohexyl) 3',5'-ADP Sepharose as an affinity adsorbent for the CoA-dependent enzyme, succinate thiokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-(6-Aminohexyl)-ADP-Cy5, N6-(6-Amino)hexyl-ADP - Jena Bioscience [jenabioscience.com]
